3-Nitroaniline-13C6
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Overview
Description
3-Nitroaniline-13C6 is an isotopically labeled compound where the carbon atoms in the aniline ring are replaced with carbon-13 isotopes. This compound is a derivative of 3-nitroaniline, which is an organic compound with the formula H2NC6H4NO2. It is a yellow solid and a derivative of aniline, carrying a nitro functional group in position 3. This compound is used extensively in scientific research due to its unique properties and applications.
Preparation Methods
3-Nitroaniline-13C6 can be synthesized through several methods. One common method involves the reduction of 1,3-dinitrobenzene with hydrogen sulfide . Another method includes the nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide. This reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine . Industrial production methods typically follow these synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
3-Nitroaniline-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzene derivatives.
Reduction: Reduction of the nitro group can yield aniline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common reagents used in these reactions include hydrogen sulfide for reduction, sodium hypobromite or sodium hypochlorite for Hofmann rearrangement, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include aniline derivatives and other substituted benzene compounds .
Scientific Research Applications
3-Nitroaniline-13C6 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments. It is also used in studying reaction mechanisms and kinetics due to its isotopic labeling.
Biology: The compound is used in biochemical studies to trace metabolic pathways and understand enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: This compound is used in the production of azo dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Nitroaniline-13C6 exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic substitution reactions, affecting various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that interact with the nitro group and its derivatives .
Comparison with Similar Compounds
3-Nitroaniline-13C6 can be compared with other nitroaniline isomers such as 2-nitroaniline and 4-nitroaniline. While all these compounds have similar chemical structures, the position of the nitro group significantly affects their chemical reactivity and applications. For instance:
2-Nitroaniline: Used primarily in the synthesis of o-phenylenediamine.
4-Nitroaniline: Used in the production of p-phenylenediamine and as a precursor for various dyes.
The unique aspect of this compound is its isotopic labeling, which makes it particularly useful in research applications where tracing and studying reaction mechanisms are crucial .
Properties
Molecular Formula |
C6H6N2O2 |
---|---|
Molecular Weight |
144.080 g/mol |
IUPAC Name |
3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
XJCVRTZCHMZPBD-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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